![molecular formula C19H21F2N7 B6442225 2-cyclopropyl-4-(difluoromethyl)-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine CAS No. 2640943-71-9](/img/structure/B6442225.png)
2-cyclopropyl-4-(difluoromethyl)-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine
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Overview
Description
2-cyclopropyl-4-(difluoromethyl)-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C19H21F2N7 and its molecular weight is 385.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-cyclopropyl-4-(difluoromethyl)-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine is 385.18265002 g/mol and the complexity rating of the compound is 540. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-cyclopropyl-4-(difluoromethyl)-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyclopropyl-4-(difluoromethyl)-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Targeted Kinase Inhibition : BCS-CY26497 exhibits kinase inhibitory activity, making it a potential candidate for drug development in oncology and other diseases where kinase dysregulation plays a role .
- Pesticide Development : BCS-CY26497’s properties as a metabolite make it relevant for pesticide research. Investigate its impact on soil, animal, surface water, groundwater, and sediment .
- Late-Stage Difluoromethylation : BCS-CY26497 falls within the realm of difluoromethylation chemistry. Researchers explore X–CF₂H bond formation (where X = C(sp), C(sp₂), C(sp₃), O, N, or S) using various reagents .
Medicinal Chemistry and Drug Development
Agricultural Science
Organic Synthesis
Mechanism of Action
Target of Action
Similar compounds have been designed as potential sterol demethylase inhibitors (dmis) . Sterol demethylase is an enzyme that plays a crucial role in the biosynthesis of sterols, which are essential components of cell membranes.
Mode of Action
It’s known that dmis inhibit the action of sterol demethylase, thereby disrupting sterol biosynthesis . This can lead to changes in cell membrane structure and function, affecting the viability of the cells.
Biochemical Pathways
The compound likely affects the sterol biosynthesis pathway due to its potential role as a sterol demethylase inhibitor . By inhibiting sterol demethylase, it could disrupt the production of essential sterols, leading to alterations in cell membrane structure and function.
Result of Action
The result of the compound’s action would likely be the disruption of cell membrane structure and function due to the inhibition of sterol biosynthesis . This could lead to cell death, providing a potential mechanism for the compound’s biological activity.
properties
IUPAC Name |
4-[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N7/c1-12-10-15-19(22-4-5-28(15)25-12)27-8-6-26(7-9-27)16-11-14(17(20)21)23-18(24-16)13-2-3-13/h4-5,10-11,13,17H,2-3,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYXPDDPRBTLAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=NC(=NC(=C4)C(F)F)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-4-(difluoromethyl)-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine |
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